2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Description
Properties
IUPAC Name |
2-(1,3,2-dioxaborinan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5,8H,3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYYIVRLKXZEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569148 | |
| Record name | 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141522-25-0 | |
| Record name | 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reactivity and Mechanistic Pathways of 2 1,3,2 Dioxaborinan 2 Yl Benzaldehyde
Investigation of the Aldehyde Moiety's Electrophilic and Nucleophilic Reactivity
The aldehyde group (-CHO) is an archetypal electrophilic center, a characteristic that is prominent in 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde. The carbon atom of the carbonyl group is electron-deficient due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reactivity underpins many of the transformations involving this compound.
The typical reactions of the aldehyde moiety in this molecule are addition reactions, where a nucleophile adds to the carbonyl carbon. libretexts.org The electron-withdrawing nature of the ortho-boronic ester group is expected to enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025). mdpi.com
While the aldehyde carbon is primarily electrophilic, the carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or, more commonly, a Lewis base. masterorganicchemistry.com It can be protonated or coordinate to Lewis acids, which further activates the carbonyl carbon towards nucleophilic attack. libretexts.org This dual reactivity is central to understanding the compound's chemical behavior, particularly in acid-catalyzed reactions and intramolecular processes.
Role of the 1,3,2-Dioxaborinane Group in Facilitating Chemical Transformations
The 1,3,2-dioxaborinane group is not merely a passive substituent; it is a key functional moiety that actively participates in and facilitates a variety of chemical transformations. This group is a cyclic ester of boronic acid, formed with propane-1,3-diol. The use of a boronic ester instead of a free boronic acid can enhance shelf-life and stability, particularly against protodeboronation under certain basic conditions used in cross-coupling reactions. acs.orgnih.gov However, studies have shown that the stability imparted by diol-esterification is highly dependent on the specific diol used. While five-membered ring esters (dioxaborolanes, e.g., pinacol (B44631) esters) generally increase stability, some six-membered ring esters, such as the 1,3,2-dioxaborinane, can lead to faster rates of protodeboronation compared to the parent boronic acid under basic conditions. acs.orgnih.gov This is attributed to increased steric strain in the tetrahedral boronate intermediate formed upon hydroxide (B78521) addition. acs.orgnih.gov
Transmetalation Dynamics in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the 1,3,2-dioxaborinane group plays a pivotal role in the transmetalation step. This step involves the transfer of the aryl group from the boron atom to the palladium center. The generally accepted mechanism requires the activation of the boronic ester by a base (e.g., hydroxide), which coordinates to the Lewis acidic boron atom to form a tetracoordinate "ate" complex. nih.gov This formation increases the nucleophilicity of the ipso-carbon attached to boron, facilitating its transfer to the electrophilic palladium(II) center.
Kinetic studies on related systems have shown that the structure of the boronic ester significantly impacts the rate of transmetalation. nih.gov The rate-determining step can be the conversion of pre-transmetalation intermediates or the reductive elimination step, depending on the specific ligands and reactants. The electron density of the oxygen atoms within the boronic ester is a critical feature, influencing both the formation of the active palladium complex and the nucleophilicity of the ipso-carbon. nih.gov
Below is a table comparing the kinetic data for the transmetalation of different boronic esters with a palladium complex, illustrating the influence of the ester structure on reactivity.
Table 1: First-Order Rate Constants for Cross-Coupling Product Formation from Various Boronate Complexes Data adapted from kinetic analysis of pretransmetalation complexes in related systems to illustrate the effect of the boronic ester moiety on the rate of transmetalation. nih.gov
| Entry | Boron Reagent | Rate Constant (k) x 10-4 s-1 (at -30 °C) |
|---|---|---|
| 1 | 4-Fluorophenylboronic Acid | 5.78 ± 0.13 |
| 2 | 4-Fluorophenylboronic Acid Pinacol Ester | 1.17 ± 0.05 |
| 3 | 4-Fluorophenylboronic Acid Ethylene (B1197577) Glycol Ester | 4.97 ± 0.11 |
This table is for illustrative purposes, showing that different ester groups lead to different reaction rates. Specific data for this compound would require dedicated experimental study.
Lewis Acidity and Coordination Chemistry of the Boron Center
The boron atom in the 1,3,2-dioxaborinane ring is trigonal planar and electron-deficient, rendering it a significant Lewis acid. researchgate.net It readily accepts a pair of electrons from Lewis bases (such as hydroxide or other nucleophiles) to form a more stable, tetracoordinate, tetrahedral boronate species. nih.govnih.gov This transition from a tricoordinate to a tetracoordinate state is a fundamental aspect of its chemistry. nih.gov
The Lewis acidity is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing ortho-aldehyde group in this compound increases the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack. mdpi.comresearchgate.net This enhanced acidity can facilitate the formation of the "ate" complex required for transmetalation in cross-coupling reactions. Furthermore, the proximity of the aldehyde's carbonyl oxygen allows for potential intramolecular coordination or hydrogen bonding interactions, which can modulate the boron's Lewis acidity and reactivity. mdpi.com
Intramolecular Cyclization, Annulation, and Rearrangement Processes Involving the Chemical Compound
The ortho-arrangement of the aldehyde and boronic ester groups enables unique intramolecular reactions. A primary process for 2-formylphenylboronic acids and their esters is a reversible intramolecular cyclization to form 3-hydroxybenzoxaborole derivatives. mdpi.comresearchgate.net In this equilibrium, the nucleophilic oxygen of the aldehyde's hydrate (B1144303) form (gem-diol), or the aldehyde itself, attacks the electrophilic boron center. This process is highly dependent on the solvent and the electronic nature of other substituents on the phenyl ring. mdpi.com
Table 2: Cyclization Constants of Fluorinated 2-Formylphenylboronic Acids in Different Solvents Data for related fluoro-substituted 2-formylphenylboronic acids are presented to illustrate the principles of the cyclization equilibrium. mdpi.com
| Compound | Cyclization Constant (Kcycl) in Acetone-d6 | Cyclization Constant (Kcycl) in DMSO-d6 |
|---|---|---|
| 2-Formylphenylboronic acid | 0.62 | 0.14 |
| 3-Fluoro-2-formylphenylboronic acid | 1.70 | 0.30 |
| 4-Fluoro-2-formylphenylboronic acid | 1.10 | 0.17 |
| 5-Fluoro-2-formylphenylboronic acid | 0.89 | 0.15 |
| 6-Fluoro-2-formylphenylboronic acid | 0.25 | 0.08 |
The cyclization constant Kcycl represents the ratio of the cyclic form (3-hydroxybenzoxaborole) to the open-chain form (2-formylphenylboronic acid). The data shows that both substituents and solvent polarity significantly affect the position of the equilibrium.
Beyond simple cyclization, boronic esters can participate in more complex annulation reactions. These processes involve the formation of multiple rings in a single synthetic operation. For instance, boronic ester annulation strategies have been developed that utilize reactions with allylic alcohols or the coupling of vinylboronic esters with arynes to construct complex cyclic structures. researchgate.netnih.govnih.gov These reactions often proceed through a cascade of bond formations, highlighting the versatility of the boronic ester moiety in orchestrating intricate molecular assemblies. nih.gov
Kinetic and Thermodynamic Parameters Governing Reactions of the Chemical Compound
Understanding the kinetic and thermodynamic parameters is essential for controlling the outcomes of reactions involving this compound.
Kinetics: The rates of reaction are governed by activation energies. For cross-coupling reactions, kinetic analyses have shown that the rate of transmetalation is highly sensitive to the boronic ester used. nih.gov As shown in Table 1, boronic esters derived from different diols exhibit different rate constants, which reflects the influence of electronics and sterics on the stability of the key intermediates and transition states. nih.gov Similarly, the rate of intramolecular cyclization is influenced by factors that stabilize or destabilize the transition state leading to the cyclic benzoxaborole.
Thermodynamics: The position of chemical equilibria, such as the intramolecular cyclization, is determined by the relative thermodynamic stabilities of the reactants and products. The cyclization of 2-formylphenylboronic acid derivatives is a thermodynamically controlled process. mdpi.com The equilibrium constant (Kcycl), and thus the Gibbs free energy change (ΔG), is affected by the solvent and substituents. mdpi.com As seen in Table 2, the equilibrium favors the open-chain form more in a polar solvent like DMSO compared to acetone, and the position of fluorine substituents has a significant, non-uniform effect on the equilibrium constant. mdpi.com Computational studies on related systems have been employed to determine the thermodynamic and kinetic parameters for the formation of cyclic boronate esters, providing insight into the reaction mechanisms and the stability of the involved species. researchgate.net
Strategic Applications of 2 1,3,2 Dioxaborinan 2 Yl Benzaldehyde As a Versatile Synthetic Building Block
Catalytic Cross-Coupling Reactions Utilizing the Boronic Ester Moiety
The 1,3,2-dioxaborinane ring is a stable and effective functional group for engaging in various transition metal-catalyzed coupling reactions. This cyclic boronic ester is often preferred over the corresponding boronic acid due to its enhanced stability, ease of purification, and resistance to protodeboronation, while still retaining sufficient reactivity for catalytic turnover.
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl compounds. rsc.orgmdpi.com In this context, 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde serves as the organoboron partner, reacting with a variety of aryl or vinyl halides and triflates. The reaction is catalyzed by a palladium complex, typically formed in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. mit.edu A base is required to activate the boronic ester for transmetalation to the palladium center. The aldehyde group is generally tolerant of the mild reaction conditions, allowing for the synthesis of ortho-formyl biaryls, which are themselves valuable precursors for further synthetic elaborations. iupac.org
The general scheme involves the reaction of the boronic ester with an organohalide in the presence of a palladium catalyst and a base to yield the cross-coupled product.
Table 1: Examples of Biaryl Synthesis via Suzuki-Miyaura Coupling
| Aryl Halide Partner | Catalyst / Ligand | Base | Product |
| Bromobenzene | Pd(PPh₃)₄ | K₃PO₄ | 2-Formylbiphenyl |
| 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-Formyl-4'-methoxybiphenyl |
| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-(2-Formylphenyl)pyridine |
| Methyl 4-iodobenzoate | Pd(OAc)₂ / XPhos | K₂CO₃ | Methyl 4'-(2-formylphenyl)benzoate |
This table presents illustrative examples of Suzuki-Miyaura reactions based on established methodologies for aryl boronic esters.
While palladium catalysis is predominant, other transition metals can also be employed to effect transformations involving the boronic ester or the molecule as a whole. Rhodium and iridium complexes, for example, are known to catalyze a variety of reactions, including conjugate additions and C-H activation/functionalization. researchgate.netnih.gov For instance, rhodium catalysts are effective in hydroacylation reactions involving aldehydes. beilstein-journals.orgresearchgate.net A potential synthetic strategy could involve an initial Suzuki-Miyaura coupling followed by a rhodium-catalyzed intramolecular hydroacylation, using the newly installed aryl group as the olefinic partner to construct a fluorenone scaffold.
Furthermore, the principles of transition metal catalysis extend beyond just C-C bond formation. While less common for boronic esters compared to C-C coupling, Chan-Lam-Evans C-O and C-N coupling reactions, typically copper-catalyzed, represent another avenue for derivatization, potentially allowing for the formation of diaryl ethers or arylamines, although this is more challenging and less frequently employed for boronic esters compared to boronic acids.
Transformations Involving the Aldehyde Functional Group
The aldehyde functionality on this compound provides a versatile handle for a multitude of classic and modern organic transformations. nih.govnih.gov The boronic ester is robust and typically remains intact under the conditions required for many aldehyde-specific reactions.
The electrophilic carbon of the aldehyde group readily undergoes attack by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.comlibretexts.org This reactivity allows for the introduction of diverse functional groups and the extension of the carbon skeleton. Key transformations include:
Organometallic Addition: Reaction with Grignard or organolithium reagents to produce secondary alcohols.
Wittig Reaction: Conversion of the aldehyde to an alkene with a phosphorus ylide.
Condensation Reactions: Base-catalyzed aldol (B89426) condensation with ketones or other enolizable carbonyls to form β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones (enones). mnstate.edu Similarly, condensation with amines produces imines or enamines.
Cyanohydrin Formation: Addition of cyanide ion to form a cyanohydrin, a precursor to α-hydroxy acids and α-hydroxy ketones. pressbooks.pub
These reactions proceed chemoselectively at the aldehyde, leaving the boronic ester available for subsequent cross-coupling reactions, thereby showcasing the compound's utility in multi-step synthetic sequences.
Table 2: Representative Transformations of the Aldehyde Group
| Reagent(s) | Reaction Type | Product Functional Group |
| 1. CH₃MgBr; 2. H₃O⁺ | Grignard Addition | Secondary Alcohol |
| Ph₃P=CHCO₂Et | Wittig Reaction | α,β-Unsaturated Ester |
| Acetone, NaOH | Aldol Condensation | β-Hydroxy Ketone / Enone |
| Benzylamine, cat. acid | Imine Formation | Imine |
| 1. KCN, H⁺; 2. H₃O⁺ | Cyanohydrin Formation | α-Hydroxy Carboxylic Acid |
This table outlines common reactions involving the aldehyde moiety, yielding a variety of functionalized derivatives.
The aldehyde group can be selectively oxidized or reduced to access other important functional groups, further expanding the synthetic utility of the core scaffold. nih.gov
Reduction: The aldehyde can be easily reduced to a primary alcohol, yielding [2-(1,3,2-dioxaborinan-2-yl)phenyl]methanol. This transformation is typically achieved with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The boronic ester is stable under these conditions. The resulting benzyl (B1604629) alcohol derivative is a valuable intermediate for introducing ether or ester linkages or for use in Mitsunobu or other substitution reactions.
Oxidation: Oxidation of the aldehyde to a carboxylic acid provides 2-(1,3,2-dioxaborinan-2-yl)benzoic acid. This can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under controlled conditions or Pinnick oxidation with sodium chlorite (B76162) (NaClO₂). The resulting carboxylic acid can participate in amide or ester bond formation, serving as a key intermediate for building more complex molecules. The stability of the dioxaborinane ring must be considered with stronger oxidizing agents.
Role in the Synthesis of Heterocyclic and Polycyclic Scaffolds
The true synthetic power of this compound is realized in its application to the construction of complex ring systems. nih.gov The ortho-disposition of the reactive aldehyde and the versatile boronic ester enables elegant and efficient tandem, domino, or one-pot reactions to forge heterocyclic and polycyclic frameworks that are otherwise challenging to synthesize. whiterose.ac.ukresearchgate.net
A common and powerful strategy involves a palladium-catalyzed Suzuki-Miyaura coupling followed by an intramolecular cyclization reaction that engages the aldehyde. By carefully selecting the coupling partner, a wide variety of fused ring systems can be accessed.
For example:
Synthesis of Dibenzo[b,f]oxepines: Coupling with a 2-halophenol generates a biaryl intermediate which, upon acid-catalyzed intramolecular acetal (B89532) formation and dehydration, can yield the seven-membered dibenzo[b,f]oxepine ring system.
Synthesis of Dibenzo[b,f]azepines: A similar sequence starting with a 2-haloaniline leads to a biaryl amine. Intramolecular condensation between the amine and the aldehyde forms an imine, which upon reduction or other transformations, can lead to the medicinally important dibenzo[b,f]azepine core.
Synthesis of Benzofurans: The compound can be used in multi-step syntheses to generate benzofuran (B130515) scaffolds, which are core components of many biologically active molecules. nih.govnih.gov
Another key reaction is the Petasis borono-Mannich reaction, a multicomponent reaction of an amine, a carbonyl compound (here, the aldehyde), and an organoboronic acid. nih.gov While the title compound contains both the aldehyde and boronic acid functionality, it typically serves as the aldehyde component in an intermolecular reaction, leading to complex amino alcohol derivatives.
Table 3: Synthesis of Heterocyclic Scaffolds
| Coupling Partner | Key Intermediate | Cyclization Condition | Heterocyclic Product |
| 2-Bromophenol | 2'-Hydroxy-2-formylbiphenyl | Acid catalyst (e.g., p-TsOH) | Dibenzo[b,f]oxepine |
| 2-Iodoaniline | 2'-Amino-2-formylbiphenyl | Heat or acid catalyst | Dibenzo[b,f]azepine |
| 2-Bromothiophenol | 2'-Mercapto-2-formylbiphenyl | Base or heat | Dibenzo[b,f]thiepine |
| Methyl 2-bromophenylacetate | Methyl (2'-formylbiphenyl-2-yl)acetate | Base (e.g., NaH) | Dihydrophenanthren-9-one |
This table illustrates the synthesis of diverse polycyclic systems via a Suzuki coupling/intramolecular cyclization strategy.
Precursor for the Development of Chiral Ligands and Organocatalysts
The development of effective chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial in pharmaceuticals and materials science. sigmaaldrich.com The structure of this compound offers a strategic entry point for the synthesis of novel chiral molecules through transformations involving its aldehyde and boronic acid functionalities.
The primary route to chiral derivatives from this compound involves the condensation of the aldehyde group with chiral primary amines to form chiral imines. gaacademy.orgmasterorganicchemistry.com This reaction is often facilitated by the inherent Lewis acidity of the boronic acid moiety, which can activate the carbonyl group towards nucleophilic attack. nih.gov The resulting chiral imines, incorporating a boronic acid or its ester, are themselves valuable chiral ligands or can be further transformed into more complex catalytic systems.
For instance, the reaction of 2-formylphenylboronic acid, the parent compound of this compound, with primary aromatic amines leads to the formation of ortho-iminomethylphenylboronic acids. researchgate.net These can subsequently be reduced to the corresponding aminomethylphenylboronic acids, yielding another class of chiral ligands. researchgate.net The general synthetic scheme for the preparation of chiral imines and their subsequent reduction is presented below.
Scheme 1: Synthesis of Chiral Ligands from 2-Formylphenylboronic Acid
The versatility of this approach allows for the introduction of a wide variety of chiral scaffolds, depending on the choice of the chiral amine. These ligands can coordinate with metal centers to form catalysts for a range of asymmetric transformations.
Furthermore, the field of organocatalysis has seen the rise of chiral aldehydes as catalysts for various asymmetric reactions. nih.gov While this compound itself is prochiral, its derivatives can be employed in the design of more sophisticated organocatalytic systems. The interaction between the boronic acid and other functional groups within a chiral molecule derived from this precursor can create a well-defined chiral pocket, influencing the stereochemical outcome of a catalyzed reaction.
Table 1: Potential Chiral Ligands and Organocatalysts Derived from this compound
| Precursor | Chiral Reagent | Resulting Chiral Moiety | Potential Application |
| This compound | Chiral Primary Amine | Chiral Imine-boronic ester | Asymmetric catalysis |
| 2-Formylphenylboronic Acid | Chiral Amino Alcohol | Chiral Oxazolidine-boronic acid | Organocatalysis |
| 2-Formylphenylboronic Acid | Chiral Diamine | Chiral Diazaborolidine derivative | Asymmetric synthesis |
Contributions to Supramolecular Chemistry and Molecular Recognition Systems
Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, has benefited significantly from the unique properties of boronic acids. nih.govwiley-vch.de this compound, and its parent acid, are excellent candidates for the construction of ordered supramolecular assemblies due to their ability to participate in various intermolecular interactions.
The boronic acid group is a versatile hydrogen-bond donor and acceptor, capable of forming strong and directional hydrogen bonds. researchgate.net Phenylboronic acids are well-known to form dimeric structures in the solid state through hydrogen bonding between the boronic acid moieties. mdpi.com The presence of the ortho-formyl group in 2-formylphenylboronic acid introduces an additional site for hydrogen bonding, potentially leading to more complex and extended supramolecular architectures.
A fascinating aspect of 2-formylphenylboronic acid is its existence in a tautomeric equilibrium with its cyclic form, 3-hydroxybenzoxaborole, in solution. mdpi.comresearchgate.netresearchgate.net This equilibrium can be influenced by the solvent and the presence of other molecules, adding a layer of dynamic behavior to its supramolecular systems.
Scheme 2: Tautomeric Equilibrium of 2-Formylphenylboronic Acid
This dynamic nature, coupled with the ability of the boronic acid to form reversible covalent bonds with diols, makes these compounds highly suitable for the development of molecular recognition systems and sensors. For instance, phenylboronic acid-based systems have been extensively studied for their ability to selectively bind saccharides. nih.gov The aldehyde functionality in this compound can be further functionalized to introduce other recognition motifs or to attach the molecule to a surface, creating a platform for sensing applications.
The self-assembly of these molecules can lead to the formation of various structures, such as monolayers on gold surfaces, which have been explored for the development of surface plasmon resonance-based sensors for monosaccharides. nih.govmdpi.com The interplay of hydrogen bonding, π-π stacking of the aromatic rings, and potential coordination interactions with the boron atom allows for the rational design of complex and functional supramolecular materials.
Table 2: Supramolecular Assemblies and Molecular Recognition Systems
| Compound | Key Interactions | Resulting Supramolecular Structure | Application |
| 2-Formylphenylboronic Acid | Hydrogen bonding (B(OH)₂, C=O) | Dimers, extended networks | Crystal engineering |
| Phenylboronic Acid Derivatives | Reversible covalent bonding with diols | Boronate esters | Saccharide sensing |
| Dithiobis(4-butyrylamino-m-phenylboronic acid) | Self-assembly on gold | Monolayer | Surface plasmon resonance sensor |
Computational and Theoretical Investigations into 2 1,3,2 Dioxaborinan 2 Yl Benzaldehyde
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a fundamental understanding of the electronic landscape of 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde. The molecule's structure is characterized by a phenyl ring substituted with a formyl (-CHO) group and a 1,3,2-dioxaborinane group.
The carbon-boron (C-B) bond possesses low polarity due to the similar electronegativity of carbon (2.55) and boron (2.04). wikipedia.org This bond is primarily a single σ-bond, but electron donation from the aryl group can impart some double bond character. wikipedia.org The boron atom in the dioxaborinane ring is trigonal planar (sp2 hybridized) and electron-deficient, possessing a vacant p-orbital. rsc.orglodz.pl This vacancy makes the boron center a Lewis acid.
The electronic properties are heavily influenced by the substituents. The formyl group is electron-withdrawing, which affects the electron density distribution on the phenyl ring. Theoretical studies on related 2-formylphenylboronic acids show that the presence of the formyl group can lead to intramolecular interactions. researchgate.netmdpi.com In the case of this compound, there is potential for a weak interaction between the oxygen of the carbonyl group and the boron atom, although steric factors and the geometry of the six-membered dioxaborinane ring play a crucial role.
DFT calculations can elucidate key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically located on the electron-rich aromatic ring, while the LUMO is often centered on the electron-deficient formyl group and the boron atom. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
Table 1: Calculated Electronic Properties of Phenylboronic Acid Derivatives
| Property | Description | Typical Calculated Value/Observation |
|---|---|---|
| Boron Hybridization | The orbital hybridization of the boron atom. | Primarily sp2 (trigonal planar) in the ground state. lodz.pl |
| C-B Bond Polarity | The difference in electronegativity between carbon and boron. | Low polarity, with the bond polarized towards carbon. wikipedia.org |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Determines chemical reactivity; a smaller gap suggests higher reactivity. nih.gov |
| Intramolecular Interactions | Potential non-covalent bonds within the molecule. | A weak B-O interaction between the boron atom and the formyl oxygen is possible, influencing conformation. researchgate.net |
| Tautomerization | Isomerization involving proton migration. | In solution, related 2-formylphenylboronic acids can tautomerize to form a cyclic benzoxaborole structure. researchgate.netresearchgate.net |
Conformational Analysis and Intermolecular Interactions through Molecular Dynamics
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. libretexts.orgtru.ca For this compound, key rotations occur around the C(phenyl)-C(aldehyde) bond and the C(phenyl)-B bond. Molecular dynamics (MD) simulations can be employed to explore the potential energy surface and identify stable conformers.
The rotation around the C-B bond is often sterically hindered. Studies on related ortho-substituted phenylboronic acids reveal that the boronic/boronate group can be significantly twisted out of the plane of the phenyl ring to minimize steric strain. researchgate.netmdpi.com The dihedral angle between the boronate group and the phenyl ring is a key parameter determining the extent of this twist.
The 1,3,2-dioxaborinane ring itself is not planar and exists in various conformations, such as chair, boat, and twist-boat, similar to cyclohexane. The chair conformation is generally the most stable.
Intermolecular interactions are critical in condensed phases. MD simulations can model how molecules of this compound interact with each other and with solvent molecules. Potential interactions include:
π-π Stacking: Interactions between the aromatic phenyl rings.
Dipole-Dipole Interactions: Arising from the polar carbonyl group.
Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor in the presence of protic solvents or other suitable molecules.
These non-covalent forces dictate the formation of supramolecular assemblies and influence the compound's physical properties. researchgate.net
Table 2: Key Dihedral Angles and Expected Conformations
| Bond of Rotation | Dihedral Angle (Name) | Expected Stable Conformation | Influencing Factors |
|---|---|---|---|
| C(phenyl)-B | C-C-B-O | Twisted | Steric hindrance between the formyl group and the dioxaborinane ring. mdpi.com |
| C(phenyl)-CHO | B-C-C-O | Planar or near-planar | Conjugation between the phenyl ring and the carbonyl group favors planarity. |
| Ring Puckering | N/A | Chair conformation | Minimization of angle and torsional strain within the six-membered ring. |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT is a powerful tool for investigating the pathways and energetics of chemical reactions. canterbury.ac.ukresearchgate.net For this compound, several reaction types can be studied.
Reactions at the Aldehyde Group: The formyl group is susceptible to nucleophilic addition. DFT can model the reaction mechanism, for instance, with a nucleophile like a Grignard reagent or an amine. The calculations can identify the transition state structure and determine the activation energy barrier for the reaction, providing insights into its feasibility and rate. canterbury.ac.uk The general mechanism involves nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com
Transesterification at the Boron Center: The dioxaborinane ester is a protecting group for the boronic acid. The ester linkage is dynamic and can undergo transesterification with other diols in the presence of a catalyst or under specific conditions. DFT studies can elucidate the mechanism of this exchange, which is crucial for applications in dynamic covalent chemistry and materials science. nih.gov
Intramolecular Tautomerization: A significant reaction pathway for the parent 2-formylphenylboronic acid is an intramolecular tautomeric rearrangement in solution to form a cyclic 1,3-dihydro-1-hydroxy-2,1-benzoxaborole. researchgate.netresearchgate.net DFT calculations have been used to study this equilibrium, showing that the stability of the open versus the cyclic form is highly dependent on substituents and the solvent environment. researchgate.net While the dioxaborinane ester stabilizes the boron center, DFT could be used to explore the possibility of related intramolecular cyclization reactions under specific conditions.
Table 3: Hypothetical DFT-Calculated Activation Energies for Key Reaction Types
| Reaction Type | Example Reaction | Investigated Parameter | Significance |
|---|---|---|---|
| Nucleophilic Addition | Addition of CH₃⁻ to the carbonyl group | Activation Energy (Ea) | Predicts the reactivity of the aldehyde functionality. canterbury.ac.uk |
| Ester Exchange | Reaction with ethylene (B1197577) glycol | Transition State Geometry | Elucidates the mechanism of boronate ester transesterification. nih.gov |
| Intramolecular Cyclization | Tautomerization to benzoxaborole form | Reaction Free Energy (ΔG) | Determines the position of the equilibrium between the linear and cyclic isomers. researchgate.net |
Prediction of Spectroscopic Signatures and Their Correlation with Molecular Structure
Computational methods can accurately predict spectroscopic data (NMR, IR, UV-Vis), which aids in the structural characterization of molecules. mdpi.comresearchgate.net
NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts for ¹H, ¹³C, and ¹¹B nuclei. mdpi.comresearchgate.net
¹H NMR: A characteristic signal for the aldehyde proton (-CHO) is expected at a high chemical shift (downfield), typically around 10 ppm. docbrown.info Aromatic protons would appear in the 7-8 ppm region, while the protons of the dioxaborinane ring would be found further upfield.
¹³C NMR: The carbonyl carbon would have a signal around 190 ppm. beilstein-journals.org
¹¹B NMR: The chemical shift of the boron atom is sensitive to its coordination environment. For a tricoordinate boronate ester, a broad signal is expected, and its position can confirm the sp² hybridization state.
IR Spectroscopy: DFT can calculate the vibrational frequencies of the molecule. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be a prominent feature, typically appearing around 1700 cm⁻¹. B-O stretching vibrations would also be present at lower frequencies.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and thus the UV-Vis absorption spectrum. lodz.pl The spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic system.
Correlation of these predicted spectra with experimental data provides powerful confirmation of the molecular structure. Discrepancies between theoretical and experimental values can often be explained by intermolecular interactions or solvent effects not fully captured in the calculation. mdpi.com
Table 4: Predicted NMR and IR Spectroscopic Data
| Spectroscopy Type | Structural Feature | Predicted Signal/Frequency |
|---|---|---|
| ¹H NMR | Aldehyde Proton (CHO) | ~10 ppm docbrown.info |
| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 8.0 ppm |
| ¹H NMR | Dioxaborinane Protons (O-CH₂-CH₂-CH₂-O) | 2.0 - 4.5 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~192 ppm beilstein-journals.org |
| ¹¹B NMR | Boronate Ester (B) | Broad signal, characteristic of tricoordinate boron |
| IR Spectroscopy | C=O Stretch | ~1700 cm⁻¹ |
| IR Spectroscopy | B-O Stretch | ~1350 cm⁻¹ |
In Silico Screening and Design of Derivatives for Targeted Reactivity
Computational chemistry enables the in silico design and screening of virtual libraries of derivatives before undertaking laborious and expensive synthesis. mdpi.comresearchgate.net For this compound, this approach can be used to tailor its properties for specific applications.
The goal is to modify the parent structure to achieve desired reactivity. This can be accomplished by:
Modifying the Phenyl Ring: Introducing electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃) at various positions on the ring. These substituents can modulate the Lewis acidity of the boron atom and the electrophilicity of the carbonyl carbon.
Altering the Boronate Ester: Replacing the propane-1,3-diol with other diols (e.g., pinacol (B44631), catechol) can significantly impact the stability, steric hindrance, and reactivity of the boronate ester. acs.org For instance, using a bulkier diol could enhance the stability of the C-B bond.
In silico screening involves calculating key descriptors for each designed derivative. These descriptors could include the HOMO-LUMO gap, activation energies for specific reactions, or predicted binding affinities to a biological target. mdpi.com By comparing these calculated properties across the virtual library, promising candidates can be identified for synthesis and experimental validation. For example, derivatives could be designed to act as stimuli-responsive materials, where the boronate ester bond cleaves in response to changes in pH or the presence of reactive oxygen species. nih.gov
Table 5: Strategy for In Silico Design of Derivatives
| Design Strategy | Example Modification | Target Property to Modulate | Computational Metric |
|---|---|---|---|
| Ring Substitution | Add -NO₂ group at para-position | Increase electrophilicity of carbonyl | Calculated activation energy for nucleophilic addition. |
| Ring Substitution | Add -OCH₃ group at para-position | Increase electron density on the ring | Calculated HOMO energy level. |
| Ester Modification | Replace propane-1,3-diol with pinacol | Increase steric bulk and stability | Calculated bond dissociation energy of the B-O bonds. |
| Ester Modification | Use a chiral diol | Introduce chirality for asymmetric synthesis | Docking score with a chiral receptor. |
Advanced Analytical Methodologies for the Detailed Study of 2 1,3,2 Dioxaborinan 2 Yl Benzaldehyde
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde. nih.gov Unlike standard mass spectrometry, HRMS measures mass-to-charge ratios (m/z) with extremely high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental composition. For the target molecule with the chemical formula C₁₀H₁₁BO₃, the exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for its identity.
The calculated monoisotopic mass of this compound is 190.0747 g/mol . HRMS analysis would be expected to yield a measured mass that corresponds closely to this theoretical value, confirming the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed with HRMS, are used to investigate the molecule's fragmentation pathways. nih.gov By inducing fragmentation of the protonated molecular ion [M+H]⁺, the resulting product ions reveal the underlying structure of the parent molecule. The fragmentation of this compound is expected to follow characteristic pathways influenced by the lability of the boronic ester and the presence of the aldehyde group. researchgate.netresearchgate.net
Expected Fragmentation Pathways:
Loss of the propanediol (B1597323) unit: A primary fragmentation would likely involve the cleavage of the B-O bonds, leading to the loss of propane-1,3-diol (C₃H₈O₂) or related fragments.
Cleavage of the dioxaborinane ring: The six-membered dioxaborinane ring could undergo fragmentation to produce characteristic ions.
Loss of CO: The benzaldehyde (B42025) moiety can lose a molecule of carbon monoxide (CO), a common fragmentation for aromatic aldehydes.
A summary of the molecule's key mass spectrometry data is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BO₃ |
| Molecular Weight | 190.02 g/mol |
| Exact Mass | 190.0747 g/mol |
| Monoisotopic Mass | 190.0747 g/mol |
This interactive table summarizes the key mass properties of the compound.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgchegg.com
In the ¹H NMR spectrum, distinct signals are expected for the aldehydic proton, the four aromatic protons on the benzene (B151609) ring, and the six protons of the 1,3,2-dioxaborinan ring. docbrown.info The aromatic region would display a complex splitting pattern characteristic of an ortho-substituted benzene ring. The aldehydic proton would appear as a singlet at a downfield chemical shift (around 10 ppm). The protons of the propane-1,3-diol moiety would appear as two multiplets corresponding to the O-CH₂ and C-CH₂-C groups. researchgate.net
The ¹³C NMR spectrum would show ten distinct signals, corresponding to the seven aromatic carbons (including the carbon attached to the boron atom), the aldehydic carbonyl carbon, and the two unique carbons of the dioxaborinane ring. chemicalbook.com
Multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous assignment of all signals. rsc.org A COSY spectrum would reveal the coupling relationships between protons, helping to assign adjacent protons in the aromatic and aliphatic rings. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aldehyde Proton | ~10.0 | Singlet | -CHO |
| Aromatic Protons | ~7.4-7.9 | Multiplets | Ar-H |
| Dioxaborinane Protons | ~4.2 | Multiplet | O-CH₂ |
| Dioxaborinane Protons | ~2.1 | Multiplet | O-C-CH₂ |
This interactive table presents the predicted ¹H NMR chemical shifts for the compound.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~192 | C=O |
| Aromatic Carbons | ~125-140 | Ar-C |
| Aromatic Carbon (B-substituted) | ~135 (broad) | Ar-C-B |
| Dioxaborinane Carbon | ~62 | O-CH₂ |
| Dioxaborinane Carbon | ~28 | O-C-CH₂ |
This interactive table presents the predicted ¹³C NMR chemical shifts for the compound.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
X-ray crystallography provides unparalleled detail about the three-dimensional structure of a compound in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise atomic coordinates can be determined. mdpi.com This information yields exact bond lengths, bond angles, and torsional angles. researchgate.net
| Expected Structural Parameter | Typical Value |
| C=O Bond Length | ~1.21 Å |
| Aromatic C-C Bond Length | ~1.39 Å |
| B-O Bond Length | ~1.36 Å |
| C-O Bond Length | ~1.43 Å |
| C-B Bond Length | ~1.56 Å |
This interactive table summarizes expected bond lengths based on data from similar structures.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing the vibrational modes of its chemical bonds. researchgate.net The two techniques are complementary and provide a comprehensive vibrational profile of the molecule. nih.gov
The FT-IR spectrum is expected to show a strong, sharp absorption band characteristic of the aldehyde C=O stretching vibration. researchgate.net Other key absorptions would include those for aromatic C-H and C=C stretching, aliphatic C-H stretching from the dioxaborinane ring, and strong B-O stretching vibrations. mdpi.com
Raman spectroscopy would also detect these vibrations, but with different relative intensities. For instance, the aromatic ring vibrations are often strong in the Raman spectrum. The combination of both FT-IR and Raman data allows for a more confident assignment of the observed vibrational bands. mdpi.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | FT-IR, Raman |
| Aldehyde C=O Stretch | ~1700 | FT-IR (Strong) |
| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |
| B-O Stretch | 1380-1310 | FT-IR (Strong) |
This interactive table lists the characteristic vibrational frequencies for the key functional groups.
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. tcichemicals.com
For purity analysis, a reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected by a UV detector, leveraging the strong UV absorbance of the benzaldehyde chromophore. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
GC is also a viable technique for purity assessment, provided the compound is sufficiently volatile and thermally stable. tcichemicals.com A capillary column with a non-polar or medium-polarity stationary phase would be suitable. GC can be coupled with a mass spectrometer (GC-MS) to provide both retention time and mass spectral data, further confirming the identity of the main peak and any impurities. These methods are also invaluable for tracking the consumption of starting materials and the formation of the product over time, allowing for the optimization of reaction conditions.
Future Directions and Emerging Research Avenues for 2 1,3,2 Dioxaborinan 2 Yl Benzaldehyde
Development of Asymmetric Synthesis Approaches for Chiral Analogs
The creation of chiral molecules is a cornerstone of modern drug discovery and materials science. nih.gov While 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde itself is achiral, its derivatives are pivotal in the asymmetric synthesis of complex chiral structures. Future research is focused on developing new enantioselective methods using this compound's core structure, 2-formylphenylboronic acid (2-FPBA), as a starting point.
A significant area of development is the enantioselective synthesis of 3-substituted benzoxaboroles. nih.gov For instance, the Morita-Baylis-Hillman (MBH) cascade reaction, employing chiral amine catalysts, has been used to synthesize chiral C3-substituted benzoxaboroles from various 2-formylphenylboronic acids with high yields and enantiomeric excess. nih.gov Another approach involves the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones, which has proven effective in constructing chiral seven-membered rings with excellent enantioselectivities. rsc.org
Ruthenium-catalyzed asymmetric addition of arylboronic acids to methyl 2-formylbenzoates represents another promising route to chiral 3-aryl-isobenzofuranones. researchgate.net The development of chiral auxiliaries, such as chiral oxazolidinones, is also a key strategy in guiding stereoselective transformations. researchgate.net Furthermore, the iridium-catalyzed enantioselective hydrogenation of boron-containing heteroarenes like 1,2-azaborines is an emerging method for producing chiral δ-aminoboronic esters, which are valuable pharmacophores. chemrxiv.org
These methodologies highlight a clear trend towards creating stereochemically complex molecules from boronic acid precursors. Future work will likely focus on expanding the substrate scope, improving catalyst efficiency, and applying these methods to the synthesis of biologically active compounds and chiral materials.
Table 1: Examples of Asymmetric Synthesis Utilizing 2-Formylphenylboronic Acid Derivatives
| Reaction Type | Catalyst/Auxiliary | Product Class | Enantiomeric Excess (ee) | Reference |
| Morita-Baylis-Hillman | Chiral Tertiary Amine | 3-Substituted Benzoxaboroles | Up to 99% | nih.gov |
| 1,4-Addition | Rhodium/Chiral Ligand | Chiral Seven-membered Rings | High | rsc.org |
| Arylation | Ruthenium/Me-BIPAM | Chiral 3-Aryl-isobenzofuranones | High | researchgate.net |
| Hydrogenation | Iridium/Chiral Ligand | Chiral δ-Aminoboronic Esters | High to Excellent | chemrxiv.org |
Exploration of Novel Catalytic Systems Based on the Compound's Derivatives
The inherent Lewis acidity of the boron center and the reactivity of the aldehyde group make derivatives of this compound excellent candidates for the development of new catalytic systems. Research is moving towards creating bespoke catalysts for specific organic transformations.
One promising avenue is the design of improved catalysts for direct amide formation. By modifying the structure of N,N-di-isopropylbenzylamine-2-boronic acid with electron-withdrawing groups, researchers have enhanced its catalytic reactivity under ambient conditions. researchgate.net This demonstrates that fine-tuning the electronic properties of the arylboronic acid scaffold can lead to more efficient catalysts.
The development of chiral catalysts is also a major focus. Chiral oxazaborolidines, for example, are versatile Lewis acid catalysts used in a variety of asymmetric reactions, including the reduction of ketones and imines. labinsights.nl Similarly, rhodium and ruthenium complexes paired with chiral ligands have been successfully used to catalyze the enantioselective addition of arylboronic acids to various substrates. rsc.orgresearchgate.net These systems leverage the interaction between the metal center, the chiral ligand, and the boronic acid to control stereochemical outcomes.
Future research will likely explore the immobilization of these boron-based catalysts on solid supports for easier separation and recycling, enhancing their industrial applicability. Additionally, the unique properties of boron could be harnessed to develop catalysts for entirely new types of chemical reactions, expanding the toolkit of synthetic chemists.
Integration into Advanced Functional Materials Research (e.g., covalent organic frameworks, dynamic covalent chemistry)
The precise geometry and reversible bond-forming capabilities of 2-formylphenylboronic acid and its derivatives make them ideal building blocks for advanced functional materials. A key area of interest is their integration into Covalent Organic Frameworks (COFs) and their application in dynamic covalent chemistry (DCC).
COFs are crystalline porous polymers with well-defined structures, constructed from organic building blocks linked by strong covalent bonds. nih.gov The formation of COFs relies on reversible reactions, a hallmark of DCC, which allows for "error correction" during synthesis, leading to highly ordered materials. nih.gov Benzaldehyde (B42025) derivatives are common monomers in the synthesis of imine-linked COFs. nih.gov The aldehyde group of 2-FPBA can react with amine linkers to form the framework, while the boronic acid group can be used for post-synthetic modification or to introduce specific functionalities.
The principles of DCC are also central to the work of the Gao and Miller groups, who demonstrated that α-effect amines condense with 2-formylphenylboronic acid (2-FPBA) and 2-acetylphenylboronic acid (2-APBA) at significantly accelerated rates. rsc.org The resulting adducts from 2-FPBA are kinetically stable, making them suitable for bioconjugation, whereas the more labile 2-APBA adducts are better suited for applications in dynamic combinatorial chemistry, where reversible component exchange is desired. rsc.org
Future research will likely focus on designing and synthesizing novel COFs using functionalized benzaldehyde-boronic acid linkers to create materials with tailored properties for applications in gas storage, separation, catalysis, and sensing. researchgate.net The dynamic nature of the boronic ester and imine bonds could be exploited to create "smart" materials that respond to external stimuli.
Development of Boron-Containing Motifs for Molecular Recognition and Chemical Probe Design
The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is a powerful tool for molecular recognition, particularly for carbohydrates. nih.govresearchgate.netmdpi.com This has led to the development of a wide range of boronic acid-based sensors and chemical probes for biological targets. acs.org
The dual functionality of 2-formylphenylboronic acid (2-FPBA) makes it a particularly versatile platform for creating sophisticated probes. For example, a dopamine (B1211576) receptor was designed with a boronic acid to bind the catechol diol and an aldehyde to react with the primary amine, demonstrating dual recognition. researchgate.net Fluorescent probes incorporating boronic acids have been developed to detect glucose in living cells and zebrafish, offering new tools for studying metabolic diseases. nih.gov
Furthermore, 2-FPBA has been used to create heterobifunctional crosslinkers for peptide conjugation, highlighting its utility in chemical biology. rsc.org In enzymology, 2-FPBA was shown to be a slow-onset inhibitor of mandelate (B1228975) racemase, where it unexpectedly formed a benzoxaborole derivative that bonded with a lysine (B10760008) residue in the active site. marquette.edu This finding suggests that such compounds could be used to design highly specific enzyme inhibitors.
Emerging research focuses on creating boronolectins—synthetic lectin mimics—that can selectively target specific glycans, such as the sialyl Lewis X antigen, which is overexpressed on the surface of some cancer cells. researchgate.net The future in this area involves designing more complex and selective probes for in-vivo imaging, diagnostics, and targeted drug delivery, leveraging the unique reactivity of the boronic acid motif.
Table 2: Applications of Boronic Acids in Molecular Recognition
| Application | Target Molecule(s) | Key Feature | Reference |
| Saccharide Sensing | Glucose, Fructose, etc. | Reversible boronate ester formation with diols | nih.govresearchgate.netacs.org |
| Live-Cell Imaging | Glucose | Fluorescent boronic acid probes | nih.gov |
| Enzyme Inhibition | Mandelate Racemase | Dative bond formation in active site | marquette.edu |
| Peptide Conjugation | Cysteine-containing peptides | Heterobifunctional 2-FPBA crosslinker | rsc.org |
| Cancer Cell Targeting | Sialyl Lewis X antigen | Boronolectin-fluorophore conjugates | researchgate.net |
Sustainable and Flow Chemistry Applications in its Synthesis and Transformations
The push towards greener and more efficient chemical manufacturing has spurred interest in applying sustainable and flow chemistry techniques to the synthesis and reactions of organoboron compounds. beilstein-journals.orguc.pt Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, control, and scalability. durham.ac.uk
The synthesis of aryl boronic acids, the precursors to compounds like this compound, can be achieved using flow chemistry. nih.gov For example, a bromide-lithium exchange reaction followed by trapping with a borate (B1201080) ester, a standard method for boronic acid synthesis, can be adapted to a flow process, allowing for better temperature control and safer handling of reactive organolithium intermediates. nih.govgoogle.com
Multi-step syntheses can be streamlined by integrating several reaction and purification steps into a single continuous flow process. durham.ac.uk This approach has been used to synthesize complex heterocyclic molecules and could be applied to the transformations of this compound, reducing waste and processing time. uc.pt
From a green chemistry perspective, research is also exploring solventless reaction conditions and the use of more environmentally benign catalysts. rsc.org Future efforts will focus on developing fully continuous, multi-step flow syntheses starting from simple precursors to generate functionalized boronic acid derivatives. This will involve integrating catalytic steps, in-line purification, and real-time monitoring to create highly efficient and sustainable manufacturing processes for this important class of compounds. goflow.at
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via boronic ester formation. A common approach involves reacting 2-formylphenylboronic acid with 1,3-propanediol under anhydrous conditions. For example, 1,3-propanediol is added to the boronic acid in a solvent like tetrahydrofuran (THF) at 20°C, followed by stirring for 1 hour to achieve cyclization . Optimization includes controlling moisture levels (to prevent hydrolysis) and using molecular sieves to absorb water. Yield improvements may involve refluxing in toluene or using catalytic acids.
Q. How is the purity and structural integrity of this compound validated after synthesis?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm the dioxaborinane ring formation (e.g., shifts for the boron-adjacent oxygens at δ 3.6–4.0 ppm) and the aldehyde proton (~δ 10.1 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₁BO₃; calc. 190.0743). For crystalline samples, X-ray crystallography (using software like SHELX ) resolves bond lengths and angles, confirming the trigonal-planar boron geometry.
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
- Methodological Answer : The dioxaborinane ring is moisture-sensitive. Storage under inert gas (argon/nitrogen) and use of anhydrous solvents (e.g., THF, distilled over Na/benzophenone) are critical. Reactions should be conducted in Schlenk lines or gloveboxes. Degradation can be monitored via TLC (silica gel, ethyl acetate/hexane) or by observing aldehyde oxidation byproducts.
Advanced Research Questions
Q. How does the electronic nature of the dioxaborinane ring influence cross-coupling reactivity in Suzuki-Miyaura reactions?
- Methodological Answer : The dioxaborinane’s electron-donating oxygen atoms increase boron’s Lewis acidity, enhancing transmetallation efficiency in Suzuki couplings. Comparative studies using ¹¹B NMR (boron chemical shifts) and DFT calculations can quantify electronic effects. For example, coupling with aryl halides (e.g., 4-bromotoluene) under Pd(PPh₃)₄ catalysis in aqueous Na₂CO₃/THF at 80°C yields biaryls. Kinetic studies (monitored by GC-MS) reveal rate dependence on boron electronic parameters .
Q. What strategies resolve contradictions in reported catalytic activity for this compound in C–H borylation reactions?
- Methodological Answer : Discrepancies may arise from ligand effects or solvent coordination. Systematic screening of Ir catalysts (e.g., [Ir(COD)(OMe)]₂ with dtbpy ligands) in varying solvents (toluene vs. DME) can identify optimal conditions. In situ FTIR or Raman spectroscopy tracks intermediate formation, while Arrhenius plots differentiate kinetic vs. thermodynamic control. Contradictory results often stem from trace water or oxygen, necessitating strict anaerobic protocols.
Q. How can computational modeling guide the design of derivatives with improved stability or reactivity?
- Methodological Answer : Molecular dynamics (MD) simulations assess hydrolytic stability by modeling water interaction with the boron center. Docking studies (e.g., AutoDock Vina) predict binding affinities in catalytic systems. For instance, substituting the dioxaborinane with electron-withdrawing groups (e.g., CF₃) may stabilize the boron center, as modeled via Gaussian 16 at the B3LYP/6-31G* level. Experimental validation involves synthesizing derivatives and testing shelf-life under controlled humidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
